molecular formula C8H14ClF2NO2 B1382531 Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride CAS No. 1803592-74-6

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride

Cat. No. B1382531
CAS RN: 1803592-74-6
M. Wt: 229.65 g/mol
InChI Key: IMFSDKLJZQVOFZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is a chemical compound with the CAS Number: 1803592-74-6 . It has a molecular weight of 229.65 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride's polymorphism has been studied, notably in pharmaceutical compounds. Spectroscopic and diffractometric techniques were used to characterize these polymorphic forms, which present challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).

Structural Studies

Structural studies of related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, have been conducted using X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies are vital for understanding the molecular structure and interactions of these compounds (Şahin et al., 2014).

Pharmacological Characterization

This compound and its derivatives have been characterized for potential pharmacological applications. For instance, SAR150640, a related compound, was studied as a β3-adrenoceptor agonist for treating preterm labor, showing high affinity and potency in specific cell types (Croci et al., 2007).

Bioanalytical Method Development

A quantitative bioanalytical method was established for a molecule with similar structural features, demonstrating its potential in drug development and metabolite identification (Nemani et al., 2018).

Antimicrobial Activity

The antimicrobial activity of compounds structurally related to this compound has been investigated. These studies contribute to understanding the potential therapeutic applications of these compounds (Radwan et al., 2020).

Chemical Synthesis and Applications

Research on the synthesis of related compounds and their applications in various fields, such as dyes for liquid crystal displays and pharmaceuticals, is ongoing. This includes studies on cycloaddition reactions and structural confirmations via X-ray crystallography (Wang et al., 2020; Bojinov & Grabchev, 2003) [(https://consensus.app/papers/synthesis-ethyl-3aryl1methyl8oxo-bojinov/6899a1f2b63b54c4afef80f7e8d955b3/?utm_source=chatgpt)].

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSDKLJZQVOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1CC1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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